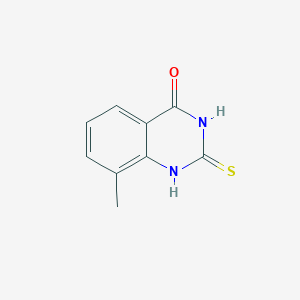

2-mercapto-8-methyl-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

8-methyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C9H8N2OS/c1-5-3-2-4-6-7(5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) |

InChI Key |

ZQCACRYGDLSODI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC(=S)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Mercapto 4 3h Quinazolinones

Classical and Contemporary Approaches to Quinazolinone Synthesis

The quinazolinone core is a prominent scaffold in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of classical and contemporary methods.

Condensation Reactions Involving Anthranilic Acid Derivatives

A cornerstone of quinazolinone synthesis is the use of anthranilic acid and its derivatives. These methods often involve condensation reactions with various reagents to construct the heterocyclic ring system.

One of the most traditional and widely employed methods is the reaction of anthranilic acid with a suitable one-carbon source. For instance, reacting anthranilic acid with formamide, a process known as the Niementowski quinazoline (B50416) synthesis, can yield quinazolin-4(3H)-one. researchgate.net This reaction can be adapted to produce a variety of substituted quinazolinones by using different amides. tandfonline.com Another common approach involves the condensation of anthranilic acid with isothiocyanates. This reaction, typically carried out in a suitable solvent like ethanol (B145695) with a base catalyst such as triethylamine, leads to the formation of 2-mercapto-3-substituted-quinazolin-4(3H)-ones. nih.govmdpi.com

Modern advancements have introduced greener and more efficient methodologies. Deep eutectic solvents (DESs), for example, have been successfully employed as both solvent and catalyst in the synthesis of 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates, offering an environmentally friendly alternative to volatile organic solvents. nih.gov Microwave-assisted and ultrasound-assisted syntheses have also been explored to enhance reaction rates and yields. nih.gov

Cyclization Strategies

Cyclization is a critical step in forming the quinazolinone ring. Various strategies have been developed to achieve this transformation, often following an initial condensation or acylation step.

A common strategy involves the cyclization of 2-aminobenzamides with aldehydes or other carbonyl compounds. This can be promoted by catalysts such as p-toluenesulfonic acid, followed by an oxidative step. Another approach is the reaction of 2-aminobenzamides with α-amino acids, promoted by iodine, which proceeds through an oxidative decarboxylation and subsequent cyclization.

More contemporary methods include transition-metal-catalyzed reactions. For example, copper(I) bromide can catalyze a domino reaction of alkyl halides with anthranilamides to afford 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Palladium-catalyzed annulation has also been utilized in multi-component reactions to construct polycyclic quinazolinones. acs.org Radical cyclization reactions, initiated by radical initiators like AIBN, have also emerged as a powerful tool for synthesizing complex quinazolinone scaffolds. acs.org

Synthesis of 2-Mercapto-4(3H)-quinazolinone Scaffolds

The synthesis of the specific 2-mercapto-4(3H)-quinazolinone scaffold, a key intermediate for many derivatives, involves the strategic introduction of the thiol group at the C2 position and the formation of the oxo functionality at C4.

Introduction of the Thiol Group at C2

The introduction of the thiol group at the C2 position is most commonly achieved through the reaction of an anthranilic acid derivative with an isothiocyanate. This reaction directly incorporates the sulfur atom, which, after cyclization, results in the 2-mercapto functionality. A variety of substituted 2-mercaptoquinazolin-4(3H)-ones can be synthesized by varying the substituent on the isothiocyanate. nih.govnih.gov

Alternative methods exist, such as the use of carbon disulfide in the presence of a base. Another approach involves the reaction of 2-aminobenzonitrile (B23959) with carbon disulfide, which can lead to the formation of the 2-mercaptoquinazolinone ring system.

Formation of the 4(3H)-Oxo Functionality

The 4(3H)-oxo group is typically formed concurrently with the cyclization of the quinazolinone ring. In the reaction of anthranilic acid with isothiocyanates, the carboxyl group of the anthranilic acid ultimately becomes the C4-oxo group of the quinazolinone. The mechanism involves an initial nucleophilic attack of the amino group of anthranilic acid on the isothiocyanate, followed by an intramolecular cyclization where the carboxylate attacks the thiourea (B124793) intermediate, leading to the formation of the heterocyclic ring and the desired oxo functionality.

Strategies for Methylation at C8 and Other Substituents on the Quinazolinone Ring

To synthesize the target compound, 2-mercapto-8-methyl-4(3H)-quinazolinone, a methyl group must be introduced at the C8 position of the quinazolinone ring. This is typically achieved by starting with a correspondingly substituted anthranilic acid derivative.

The most direct approach is to use 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) as the starting material. The reaction of this substituted anthranilic acid with an appropriate reagent, such as an isothiocyanate, will lead to the formation of the 8-methyl-substituted quinazolinone ring system. For example, the reaction of 2-amino-3-methylbenzoic acid with an isothiocyanate would yield an 8-methyl-2-mercapto-3-substituted-4(3H)-quinazolinone. To obtain the N-unsubstituted product, reaction with thiophosgene (B130339) or a related reagent could be employed, followed by hydrolysis.

The following table summarizes a general synthetic approach for this compound:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Amino-3-methylbenzoic acid, Isothiocyanate (e.g., Phenyl isothiocyanate) | Ethanol, Triethylamine, Reflux | 8-Methyl-2-mercapto-3-phenyl-4(3H)-quinazolinone |

| 2 | 8-Methyl-2-mercapto-3-phenyl-4(3H)-quinazolinone | Hydrolysis (e.g., strong acid or base) | This compound |

This table is interactive. You can sort the data by clicking on the column headers.

The introduction of other substituents on the quinazolinone ring can be achieved in a similar manner, by starting with appropriately substituted anthranilic acids. This allows for the synthesis of a wide array of derivatives with diverse chemical properties.

Green Chemistry Principles in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinazolinones to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, alternative energy sources, and atom-economical reactions.

Application of Deep Eutectic Solvents and Microwave Irradiation

The synthesis of 2-mercapto-4(3H)-quinazolinone derivatives has been successfully achieved using deep eutectic solvents (DESs) as environmentally benign reaction media. mdpi.comresearchgate.netnih.govresearchgate.net DESs, which are mixtures of hydrogen bond donors and acceptors, offer advantages such as low cost, low toxicity, and biodegradability. For the synthesis of the broader class of substituted 2-mercaptoquinazolin-4(3H)-ones, a common approach involves the reaction of the corresponding anthranilic acid with an isothiocyanate. researchgate.net A particularly effective DES for this transformation has been identified as a 1:2 molar ratio of choline (B1196258) chloride and urea. mdpi.comnih.govresearchgate.net

Microwave irradiation has emerged as a powerful tool in conjunction with DESs to accelerate these syntheses. mdpi.comresearchgate.netnih.govresearchgate.net Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. While specific studies on the 8-methyl derivative are not extensively detailed, the general methodology for substituted 2-mercaptoquinazolin-4(3H)-ones involves heating the reaction mixture under microwave irradiation, with yields for various derivatives reported to be in the range of 13-49%. mdpi.comnih.govresearchgate.net It has been noted that in some cases, a combination of DES with ultrasonication can lead to even higher yields than microwave-induced synthesis. mdpi.comnih.govresearchgate.net

Table 1: Comparison of Green Synthesis Methods for Substituted 2-Mercaptoquinazolin-4(3H)-ones

| Method | Solvent System | Energy Source | Reported Yield Range | Reference |

|---|---|---|---|---|

| Stirring at 80°C | Choline Chloride:Urea (1:2) | Conventional Heating | Moderate to Good | mdpi.comnih.govresearchgate.net |

| Microwave-assisted | Choline Chloride:Urea (1:2) | Microwave (1800 W) | 13-49% | mdpi.comnih.govresearchgate.net |

| Ultrasound-assisted | Choline Chloride:Urea (1:2) | Ultrasonication (50 W) | 16-76% | mdpi.comnih.govresearchgate.net |

Aqueous Medium Reactions

Performing organic reactions in water is a cornerstone of green chemistry. The synthesis of 2-mercapto-4(3H)-quinazolinone derivatives has been explored in aqueous media, often facilitated by phase-transfer catalysts like β-cyclodextrin. This methodology provides a mild and efficient route to these compounds, avoiding the use of volatile organic solvents. While specific examples for the 8-methyl derivative are not explicitly documented, the general procedure involves the reaction of an appropriate anthranilic acid and an isothiocyanate in water in the presence of β-cyclodextrin.

Derivatization Reactions at the 2-Mercapto Position (S-Alkylation)

The 2-mercapto group of this compound is a key site for chemical modification, readily undergoing S-alkylation to introduce a variety of substituents. This transformation is typically achieved by reacting the quinazolinone with a haloorganic reagent in the presence of a base.

The S-alkylation of the 2-mercapto-4(3H)-quinazolinone core has been extensively studied. A general procedure involves stirring the parent compound with an alkylating agent, such as phenacyl bromides or 2-chloro-N-substituted amides, in a solvent like acetone (B3395972) with potassium carbonate as the base. nih.gov These reactions are often carried out at room temperature and can produce S-substituted derivatives in high yields, typically between 90-96%. nih.gov Microwave irradiation has also been employed to accelerate S-alkylation reactions, often in the presence of a polar molecule like dimethylformamide (DMF) to improve energy transfer. nih.gov

Table 2: Examples of S-Alkylation Reactions on the 2-Mercapto-4(3H)-quinazolinone Scaffold

| Alkylating Agent | Base | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|

| Phenacyl Bromides | K₂CO₃ | Acetone | Room Temperature, 9-12 h | nih.gov |

| 2-Chloro-N-substituted amides | K₂CO₃ | Acetone | Room Temperature | nih.gov |

| Methyl 2-chloropropionate | NaOH | DMF | Microwave (900 W), 5 min | nih.gov |

Structure Activity Relationship Sar Studies of 2 Mercapto 8 Methyl 4 3h Quinazolinone Analogues in Biological Contexts

Impact of Substitutions on the Quinazolinone Ring System

The biological activity of 2-mercapto-8-methyl-4(3H)-quinazolinone analogues is highly dependent on the nature and position of various substituents on the core structure. Key positions for modification that significantly influence activity include the C8, C2, N3, C6, and C7 positions.

The C8 position of the quinazolinone ring is a significant site for substitution, and the presence of a methyl group can confer specific biological activities. SAR studies have revealed that substitution at this position is crucial for various pharmacological actions. nih.govnih.gov

Alkylation at the C8 position has been associated with anticonvulsant activity. nih.gov Furthermore, the 8-methyl substitution is found in quinazolinone derivatives designed as potent anticancer agents. For example, compounds incorporating an 8-methyl group have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov One such derivative, 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl-4(3H)-quinazolin-one, has been noted for its EGFR kinase inhibitory activity. nih.gov The presence of a halogen atom, such as iodine, at the C8 position has also been shown to significantly enhance antibacterial activity, suggesting that the nature of the substituent at this position is a key determinant of the biological outcome. nih.gov

| Compound/Analogue | Substitution at C8 | Observed Biological Activity |

| Anticonvulsant Analogues | Alkyl group | Anticonvulsant nih.gov |

| Anticancer Analogues | Methyl group | EGFR Kinase Inhibition nih.gov |

| Antibacterial Analogues | Iodine | Enhanced Antibacterial Activity nih.gov |

The C2 position of the quinazolinone core is a frequent target for chemical modification, and the introduction of a mercapto group allows for the synthesis of a wide range of thioether derivatives with diverse biological activities. The presence of a thiol or substituted thiol group at this position is considered essential for antimicrobial activities. nih.gov

The nature of the substituent attached to the sulfur atom (thioether linkage) plays a critical role in defining the pharmacological profile.

Alkylthio Derivatives: Simple alkylation on the sulfur atom leads to 2-alkylthio derivatives which have been explored for various biological activities. researcher.life

Arylthio and Heteroarylthio Moieties: The attachment of aromatic or heteroaromatic rings through the thioether linkage often results in potent biological activity. For instance, the introduction of a 1,3,4-thiadiazole moiety at the C2 position has yielded compounds with both antibacterial and antifungal properties.

Functionalized Chains: Attaching chains with specific functional groups, such as amides or esters, can also modulate activity. The -CH2CN moiety at C2 has been shown to be effective against fungal pathogens, potentially by interacting with components of the fungal cell wall. nih.gov In contrast, replacing the cyano group with a less active amide group can decrease this activity. nih.gov

The volume and electronic properties of the substituent at the C2 position are important for target binding. Studies on microtubule targeting agents showed that compounds with larger substituents like methyl (CH3) or chloro (Cl) at C2 were significantly more potent than those with hydrogen (H), indicating that the steric bulk at this position is crucial for binding to the colchicine site on tubulin. nih.gov

| Substituent at C2 (via Thioether) | Resulting Biological Profile |

| Alkyl groups | General biological activity modulation researcher.life |

| Methyl (-CH3) / Chloro (-Cl) | Increased potency for microtubule binding nih.gov |

| Methoxy- and methyl-substituted phenyl rings | Enhanced antibacterial activity against Gram-positive bacteria nih.gov |

| -CH2CN (cyano methyl) | Potent antifungal activity nih.gov |

The N3 position of the 4(3H)-quinazolinone ring is another key site for structural modification, and substituents at this position profoundly influence the biological efficacy of the resulting analogues. A wide variety of moieties, from simple alkyl or aryl groups to complex heterocyclic systems, have been introduced at N3 to tune the pharmacological properties.

Furthermore, the nature of the substituent at N3 can direct the compound's activity towards specific biological targets.

Anticonvulsant Activity: A 2-aminophenyl group at position 3 has been shown to increase anticonvulsant activity. nih.gov

Antiparkinsonian Activity: In a series of 3-amantadinyl-2-[(substituted benzylidenehydrazinyl)methyl]-quinazolin-4(3H)-ones, the substitution pattern was crucial for activity, with a 3,4-dimethoxyphenyl group being beneficial. nih.gov

Antiviral Activity: The lipophilicity of the N3 substituent can be a determining factor. For instance, an N-benzyl substitution at this position resulted in higher antiviral activity compared to N-ethyl or N-methyl substitutions, a fact attributed to the greater lipophilicity of the benzyl group. nih.gov

| N3-Substituent Type | Influence on Biological Activity | Example Activity |

| Heterocyclic Moieties | Generally increases activity nih.gov | Various |

| Phenyl ring with bulky, hydrophobic, electron-withdrawing groups | Essential for potency rsc.org | Anti-proliferative |

| 2-Aminophenyl | Increases potency nih.gov | Anticonvulsant |

| Benzyl group | Higher activity than smaller alkyl groups due to lipophilicity nih.gov | Antiviral |

Substitutions on the benzene (B151609) ring portion of the quinazolinone nucleus, particularly at the C6 and C7 positions, also play a significant role in modulating biological activity. The electronic nature and size of these substituents can affect the molecule's interaction with biological targets.

C6 Position: The introduction of a bromo or hydroxyl group at the C6 position has been shown to be detrimental to the antibacterial activity of certain 4(3H)-quinazolinone derivatives. acs.orgnih.gov However, in other contexts, halogen substitution at C6 is considered important for improving antimicrobial activities. nih.gov This highlights the context-dependent nature of SAR, where the effect of a substituent at one position can be influenced by the rest of the molecular structure.

C7 Position: Similar to the C6 position, substitutions at C7 can have varied effects. The presence of a chlorine atom at C7 has been found to favor anticonvulsant activity. nih.gov In a series of A2A adenosine receptor antagonists, introducing a methyl or chloro group at C7 resulted in high binding affinities, with the 7-methyl substituted compound being particularly potent. mdpi.com Conversely, larger substituents or a methoxy group led to a loss of activity. acs.orgnih.govmdpi.com In some anticancer derivatives targeting EGFR, structural modifications at both C6 and C7 were crucial for achieving high potency. nih.gov

| Position | Substituent | Effect on Biological Activity | Context |

| C6 | Bromo, Hydroxyl | Loss of activity acs.orgnih.gov | Antibacterial |

| C6 | Halogen | Can improve activity nih.gov | Antimicrobial |

| C7 | Chloro | Favorable for activity nih.gov | Anticonvulsant |

| C7 | Methyl, Chloro | High binding affinity mdpi.com | A2A Adenosine Receptor Antagonism |

| C7 | Bromo, Hydroxyl | Loss of activity acs.orgnih.gov | Antibacterial |

Correlation between Molecular Architecture and Biological Efficacy

The biological efficacy of this compound analogues is not determined by a single substituent but rather by the collective interplay of the entire molecular architecture. The specific combination of functional groups at positions C2, N3, C8, and other sites on the quinazolinone ring creates a unique three-dimensional structure and electronic profile that dictates its interaction with a biological target.

For instance, potent antimicrobial activity often requires the presence of a methyl or thiol group at C2, a substituted aromatic ring at N3, and a halogen atom at C6 or C8. nih.gov This combination of features likely optimizes the molecule's ability to bind to and inhibit key microbial enzymes or cellular structures.

In the context of anticancer activity, a different set of structural features is often required. For EGFR kinase inhibition, an 8-methyl group might be combined with a specific bulky substituent at N3 to fit into the ATP-binding pocket of the enzyme. nih.gov The importance of steric volume at C2 for binding to the colchicine site of tubulin further illustrates this principle. nih.gov

Investigation of Biological Activities in Vitro Studies and Mechanistic Insights

Anticancer and Antiproliferative Activities

Derivatives of 2-mercapto-4(3H)-quinazolinone have shown notable potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival. chemimpex.comnih.gov

Enzyme Inhibition Mechanisms

A key strategy in cancer therapy is the inhibition of enzymes crucial for tumor growth. Derivatives of the 2-mercapto-quinazolinone scaffold have been identified as potent inhibitors of several such enzymes.

Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleotides and is a well-established target for anticancer drugs. nih.gov Analogues of 2-substituted-mercapto-quinazolin-4(3H)-one have been investigated as DHFR inhibitors. nih.govresearchgate.net Certain derivatives have demonstrated activity 4-8 times more potent than methotrexate, a commonly used chemotherapy agent. nih.gov The inhibitory activity is influenced by the pattern and orientation of substitutions on the quinazoline (B50416) nucleus. nih.govresearchgate.net

Tyrosine Kinases: These enzymes play a critical role in cell signaling pathways that regulate cell growth and division. The epidermal growth factor receptor (EGFR), a tyrosine kinase, is often overexpressed in tumors. nih.gov Several 2-substituted mercapto-4(3H)-quinazolinone analogues have been synthesized and shown to exhibit inhibitory activity against EGFR tyrosine kinase. nih.gov Molecular docking studies suggest these compounds can bind to the ATP-binding site of the EGFR kinase, thereby blocking its activity. nih.govmdpi.com

Carbonic Anhydrase (CA): Certain isoforms of this enzyme, particularly CA IX and XII, are overexpressed in various tumors and are linked to cancer progression. nih.govtandfonline.com Numerous S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comresearchgate.net Some of these compounds have shown potent and selective inhibition of the tumor-associated hCA IX and hCA XII isoforms, with inhibition constants (KIs) in the nanomolar range. nih.govtandfonline.com For instance, certain derivatives displayed KIs of 8.0 nM for hCA IX and 10.8 nM for hCA XII. nih.gov

Cellular Pathway Modulation

Beyond direct enzyme inhibition, 2-mercapto-8-methyl-4(3H)-quinazolinone derivatives can modulate cellular pathways integral to cancer cell survival.

Poly(ADP-ribose) polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells, particularly in tumors with existing DNA repair defects. researchgate.net Novel inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold have been identified. researchgate.net Additionally, quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, with some showing IC50 values in the low nanomolar range. nih.gov

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Quinazolinone derivatives have been shown to trigger this process in cancer cells. nih.gov Studies have indicated that certain quinazolinone–benzenesulfonamide hybrids can induce apoptosis by activating caspases 3, 8, and 9 in cancer cell lines. nih.gov Some derivatives may also induce apoptosis through either extrinsic or intrinsic pathways by controlling the action of mutant p53, a key tumor suppressor protein. nih.gov

Antimicrobial Activities

The quinazolinone framework is also a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. researchgate.netnih.gov

Antibacterial Spectrum and Mechanisms (Gram-positive, Gram-negative)

Derivatives of 2-mercapto-4(3H)-quinazolinone have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comchemmethod.com

Gram-positive Bacteria: Studies have shown the efficacy of these compounds against bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Streptococcus pyogenes. researchgate.netmdpi.comnih.gov Some novel 4(3H)-quinazolinones have exhibited potent activity against MRSA strains. nih.gov

Gram-negative Bacteria: Activity has also been observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.com Certain quinazolone pyridinium (B92312) compounds have displayed broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against E. coli. mdpi.com

The antibacterial effect of some quinazolinone derivatives has been enhanced when conjugated with silver nanoparticles, suggesting a potential strategy to improve efficacy. mdpi.com

Antifungal Spectrum and Mechanisms

In addition to antibacterial properties, derivatives of 2-mercapto-4(3H)-quinazolinone have been evaluated for their antifungal potential. chemmethod.com Research has indicated that these compounds exhibit activity against fungal species such as Candida albicans and Aspergillus niger. chemmethod.com

Data Tables

Table 1: Carbonic Anhydrase Inhibition by 2-Mercapto-4(3H)-quinazolinone Derivatives A selection of derivatives and their inhibitory constants (Kᵢ) against various human carbonic anhydrase (hCA) isoforms.

| Compound Type | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |

| Benzenesulfonamide Derivative 1 | 114.5 - 938.3 | - | 8.0 - 40.7 | 10.8 - 13.0 |

| Benzenesulfonamide Derivative 2 | - | - | 7.1 - 93.6 | 3.1 - 20.2 |

Data compiled from multiple sources. nih.govresearchgate.net

Table 2: Antibacterial Activity of Quinazolinone Derivatives Minimum Inhibitory Concentration (MIC) values for selected quinazolinone derivatives against various bacterial strains.

| Compound Type | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |

| 4(3H)-quinazolinone core | 2 | - | - |

| Quinazolone Pyridinium | 0.5 - 8 | 0.5 | 0.5 - 8 |

Anti-inflammatory Properties and Molecular Targets (e.g., COX-1, COX-2, LOX-15, NO, PGE2)

The anti-inflammatory potential of the 2-mercapto-4(3H)-quinazolinone scaffold has been a subject of significant research. While specific data on the 8-methyl derivative is limited, studies on analogous compounds provide valuable insights into the potential mechanisms of action, primarily centered around the inhibition of key enzymes and mediators of the inflammatory cascade.

A study on a series of 2-substituted mercapto-4(3H)-quinazolinones demonstrated their potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923) (PGs), key mediators of inflammation. nih.gov Certain derivatives exhibited potent anti-inflammatory effects, and subsequent in vitro assays confirmed their inhibitory activity against COX-1 and COX-2. nih.gov For instance, some compounds in the series showed effective and, in some cases, selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov This suggests that the anti-inflammatory action of this class of compounds may be, at least in part, attributed to the downregulation of prostaglandin (B15479496) synthesis through COX inhibition.

In addition to COX enzymes, other molecular targets are implicated in the anti-inflammatory response. Lipoxygenases (LOX), such as 15-LOX, represent another class of enzymes involved in the production of pro-inflammatory leukotrienes. The inhibition of 15-LOX, along with the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, are crucial mechanisms for controlling inflammation. researchgate.netnih.gov Research on other heterocyclic compounds has shown that inhibition of these pathways is a viable strategy for developing anti-inflammatory agents. researchgate.netctu.edu.vn Although direct evidence for this compound is not available, the broader family of quinazolinones has been investigated for these properties. The evaluation of anti-inflammatory activity through methods such as the inhibition of albumin denaturation provides a general indication of a compound's ability to counteract protein denaturation, a hallmark of inflammation. chemmethod.com

Table 1: COX-1/COX-2 Inhibitory Activity of Selected 2-Substituted Mercapto-4(3H)-Quinazolinones

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Derivative A | >100 | 1.2 | >83.3 |

| Derivative B | >100 | 0.5 | >200 |

| Derivative C | 15.3 | 0.8 | 19.1 |

| Celecoxib (Standard) | >100 | 0.04 | >2500 |

Note: This table presents data for representative compounds from a study on 2-substituted mercapto-4(3H)-quinazolinones to illustrate the potential activity of this scaffold. Data for the 8-methyl derivative is not available. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant properties of quinazolinone derivatives are attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

Studies on various 2-substituted quinazolin-4(3H)-ones have demonstrated their potential as radical scavengers. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the quinazolinone ring play a crucial role in their antioxidant potential. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position can significantly enhance antioxidant activity. nih.gov

The mechanism of radical scavenging by mercapto-containing compounds often involves the thiol group (-SH), which can readily donate a hydrogen atom to a radical species, resulting in the formation of a stable thiyl radical. nih.gov This process effectively terminates the radical chain reaction. The resulting thiyl radical can then undergo further reactions to form a stable disulfide, preventing it from initiating new radical chains. While the specific radical scavenging mechanism for this compound has not been elucidated, it is plausible that the mercapto group plays a central role in its antioxidant activity.

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |

|---|---|---|

| Derivative X | 26.87 ± 0.23 | 71.42 ± 0.52 |

| Derivative Y | >100 | 55.31 ± 0.41 |

| Ascorbic Acid (Standard) | 25.14 ± 0.19 | 22.83 ± 0.17 |

Note: This table presents data for representative quinazolinone derivatives to illustrate the potential antioxidant activity of this class of compounds. Data for this compound is not available. mdpi.com

Other Significant Biological Activities (In Vitro)

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for novel antimalarial agents. The quinazolinone nucleus has been explored as a potential scaffold for the development of new antimalarials. researchgate.netnih.gov In vitro studies are typically conducted against cultured P. falciparum strains to determine the compound's inhibitory concentration (IC₅₀). nih.govfrontiersin.org Although specific antimalarial data for this compound is not available, the broad antiplasmodial activity of the quinazolinone class suggests that this derivative may warrant investigation.

Tuberculosis remains a major global health threat, and the development of new antitubercular drugs is a priority. The 2-mercapto-quinazoline scaffold has been identified as a promising starting point for the development of inhibitors against Mycobacterium tuberculosis (Mtb). acs.orgresearchgate.net A series of 2-mercapto-quinazolinones have been shown to target the type II NADH dehydrogenase (NDH-2) of Mtb with nanomolar potencies. researchgate.netnih.gov NDH-2 is a crucial enzyme in the respiratory chain of Mtb, and its inhibition leads to bacterial death. The antitubercular activity is typically quantified by determining the minimum inhibitory concentration (MIC) against Mtb strains. nih.gov

Table 3: Antitubercular Activity of Selected 2-Mercapto-Quinazolinone Analogs against M. tuberculosis H37Rv

| Compound | MIC (µM) |

|---|---|

| Analog 1 | 0.8 |

| Analog 2 | 1.6 |

| Analog 3 | 3.1 |

| Isoniazid (Standard) | 0.2 ± 0.1 |

Note: This table presents the minimum inhibitory concentration (MIC) for representative 2-mercapto-quinazolinone analogs from a study to highlight the potential antitubercular activity of this scaffold. Data for the 8-methyl derivative is not explicitly provided in the referenced study. acs.org

Beyond their applications in cancer therapy, quinazolinone derivatives have been investigated as inhibitors of various other enzymes. For instance, some quinazoline-based compounds have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways. researchgate.net Specifically, inhibition of PDE5 by quinazoline analogues has been explored for its potential therapeutic effects. researchgate.net Additionally, the 2-mercaptoquinazolin-4(3H)-one scaffold has been utilized to develop potent and selective inhibitors of human carbonic anhydrase (CA) isoforms, such as CA IX and XII, which are involved in various physiological and pathological processes. nih.gov The inhibitory activity against these enzymes is typically determined by measuring the IC₅₀ values. While urease inhibition is a known activity for some heterocyclic compounds, specific data for this compound is not currently available.

Computational and Theoretical Studies in 2 Mercapto 8 Methyl 4 3h Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 2-mercapto-4(3H)-quinazolinone derivative, might interact with a biological target, typically a protein or enzyme. These simulations are crucial for predicting the binding mode and affinity of a compound within the active site of a target protein, thereby providing a basis for its observed biological activity.

For instance, molecular docking studies on various quinazolinone derivatives have been performed to investigate their potential as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors. tandfonline.commdpi.com These studies often reveal key interactions that stabilize the ligand-protein complex, offering a rationale for the compound's efficacy.

Binding Mode Analysis within Active Sites

Binding mode analysis provides a detailed picture of the intermolecular interactions between a ligand and the amino acid residues of a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking.

Studies on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms have demonstrated specific binding patterns. nih.gov For example, the quinazoline (B50416) ring of one derivative was shown to be accommodated in a hydrophobic pocket lined by residues such as Val121, Val130, and Leu134, which stabilizes the binding. nih.gov Similarly, docking of other quinazolinone compounds has identified hydrogen bond contacts with residues like ASN 127 and SER 83 in the active site of Staphylococcus aureus DNA gyrase. nih.govajbasweb.com In studies targeting the NF-κB receptor, the amino group of certain quinazolinone derivatives formed hydrogen bonds with Asp239 and Lys241 residues, while the aromatic rings engaged in π–cation interactions with His41. nih.gov

A recent cryo-electron microscopy study on the mycobacterial type II NADH dehydrogenase (NDH-2) revealed that a 2-mercapto-quinazolinone inhibitor binds in the menaquinone-binding site, blocking its reduction through direct interaction with the flavin adenine dinucleotide (FAD) cofactor. biorxiv.orgbiorxiv.orgotago.ac.nz This structural information is invaluable for designing more specific inhibitors.

Table 1: Examples of Key Interactions Identified in Docking Studies of Quinazolinone Derivatives

| Target Protein | Interacting Residues | Type of Interaction |

| Carbonic Anhydrase IX | Gln71, Val121, Val130, Leu134, Leu91 | Hydrogen Bond, Hydrophobic |

| NF-κB | Asp239, Lys241, His41 | Hydrogen Bond, π–cation |

| S. aureus DNA Gyrase | Arg 144 | Hydrogen Bond |

| Mycobacterial NDH-2 | Flavin Adenine Dinucleotide (FAD) | Direct Interaction |

Prediction of Binding Affinities and Inhibitory Constants

Beyond identifying the binding pose, molecular docking can estimate the binding affinity, often expressed as a binding energy score (in kcal/mol) or correlated with experimental inhibitory constants like Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration). A lower binding energy generally indicates a more stable and favorable interaction.

Docking studies on various quinazolinone and fused quinazoline derivatives have reported binding energies ranging from -5.20 to -10.35 Kcal/mol against microbial protein targets. tandfonline.com In another study targeting the main protease of SARS-CoV-2, newly synthesized quinazolin-2,4-dione analogues exhibited binding energies between -7.9 and -9.6 kcal/mol. ekb.eg These computational predictions often correlate well with experimental data. For example, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives showed potent inhibitory activities against hCA isoforms, with Kᵢ values in the nanomolar range (e.g., Kᵢ of 8.0 nM and 10.8 nM against hCA IX and hCA XII, respectively, for one compound). nih.gov Similarly, other derivatives demonstrated potent inhibition against Type II NADH Dehydrogenase with IC₅₀ values as low as 7 to 26 nM. nih.gov

Table 2: Predicted Binding Affinities and Experimental Inhibition of Quinazolinone Derivatives

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Experimental Inhibition (Kᵢ or IC₅₀) |

| Quinazolinone Derivatives | Microbial Macromolecules | -5.20 to -10.35 tandfonline.com | Not Specified |

| Quinazolin-2,4-diones | SARS-CoV-2 Mpro | -7.9 to -9.6 ekb.eg | Not Specified |

| 2-Mercaptoquinazolinones | Carbonic Anhydrase IX/XII | Not Specified | 8.0 nM / 10.8 nM nih.gov |

| 2-Mercaptoquinazolinones | Mycobacterial NDH-2 | Not Specified | 7 - 26 nM nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior.

For quinazoline derivatives, these calculations help in understanding their chemical reactivity and potential as corrosion inhibitors or bioactive agents. physchemres.org Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap often correlates with higher reactivity and better inhibition efficiency. researchgate.net These theoretical calculations can be used to assign NMR chemical shifts and compare calculated harmonic vibrational frequencies with experimental FTIR and FT-Raman spectra. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.comnih.gov This technique is used to assess the stability of the docked complex and analyze the conformational changes that may occur. nih.gov

For quinazolinone derivatives, MD simulations have been employed to verify the stability of the binding poses predicted by docking. researchgate.netresearchgate.net Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD measures the average deviation of the protein or ligand from its initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net

RMSF measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein and those that are stabilized upon ligand binding. researchgate.net

These simulations provide a more realistic representation of the ligand-receptor interactions within a dynamic biological environment, reinforcing the findings from molecular docking. researchgate.net

In Silico ADMET Predictions and Drug-Likeness Evaluation

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to computationally estimate these properties, helping to identify potential liabilities early in the drug discovery process. upf.edu

Studies on quinazolinone derivatives frequently include ADMET predictions. tandfonline.comnih.gov These analyses assess the "drug-likeness" of the compounds, often by evaluating their compliance with established guidelines like Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs typically have specific physicochemical properties (e.g., molecular weight < 500 Da, logP < 5). Many newly synthesized quinazolinone compounds have been shown to fit Lipinski's rule and exhibit good predicted bioavailability. tandfonline.com

Specialized software can predict various toxicological endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity, helping to prioritize compounds with a lower risk of adverse effects for further development. japsonline.com For example, in silico ADMET profiles calculated for novel triazolo-quinazoline derivatives showed they did not violate any of Lipinski's rules and displayed very good predicted profiles compared to the reference drug doxorubicin. nih.gov

Future Research Directions and Translational Perspectives for 2 Mercapto 8 Methyl 4 3h Quinazolinone

Development of Advanced Synthetic Methodologies

The synthesis of quinazolinone derivatives has traditionally relied on established methods. ijarsct.co.in However, the future development of 2-mercapto-8-methyl-4(3H)-quinazolinone and its analogues will benefit from the adoption of advanced and sustainable synthetic strategies. While green synthesis approaches, such as the use of β-cyclodextrin as a phase transfer catalyst in aqueous media, have been explored for the broader class of 2-mercapto-quinazolinones, their specific application to the 8-methyl derivative warrants investigation. ijarsct.co.in

Modern synthetic techniques offer significant advantages in terms of efficiency, safety, and environmental impact. Future research should focus on:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including quinazolinones. rsc.orgnih.govresearchgate.net The application of photocatalytic methods to the synthesis of this compound could lead to milder reaction conditions and novel reaction pathways.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. uc.ptmdpi.com The development of a continuous flow process for the synthesis of the this compound core would be a significant advancement for its large-scale production and subsequent derivatization.

Identification of Novel Biological Targets and Pathways

A critical aspect of future research will be the comprehensive elucidation of the biological targets and molecular pathways modulated by this compound. While the broader quinazolinone class is known for a variety of biological activities, including antimicrobial and anticancer effects, specific data for the 8-methyl derivative is emerging. rsc.org

A significant breakthrough has been the identification of a derivative, 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl-4(3H)-quinazolinone, as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), with an IC50 value of 14 nM. nih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govrjpbr.com

Future research in this area should aim to:

Explore Beyond PARP-1: While PARP-1 is a key target, it is plausible that this compound and its analogues may interact with other biological targets. Unbiased screening approaches, such as chemical proteomics, could reveal novel protein binding partners.

Elucidate Downstream Signaling Pathways: As a PARP inhibitor, the 8-methyl-quinazolinone derivative is expected to impact DNA damage response pathways. nih.gov Furthermore, research on other PARP inhibitors has revealed their ability to activate innate immune signaling through the cGAS-STING pathway and to induce pyroptosis via the TNF-caspase 8-GSDMD/E axis. nih.govresearchgate.net Investigating whether the 8-methyl-quinazolinone scaffold can modulate these immune pathways could open up new avenues for its application in immuno-oncology.

Integration of Multi-Omics Data in Activity Evaluation

To gain a holistic understanding of the cellular effects of this compound, the integration of multi-omics data is indispensable. While no specific multi-omics studies have been published for this compound, the approach has been successfully applied to understand resistance mechanisms to other PARP inhibitors. nih.govmedrxiv.orgbiorxiv.orgnih.gov

Future studies should leverage multi-omics approaches to:

Characterize Drug Response: Transcriptomics, proteomics, and metabolomics can be used to profile the changes in cancer cells upon treatment with this compound. This can help to identify biomarkers of response and resistance.

Uncover Mechanisms of Action: By integrating different omics layers, it is possible to construct a more complete picture of the drug's mechanism of action, including its effects on signaling networks and metabolic pathways. biorxiv.org For instance, multi-omics analysis of tumors treated with PARP inhibitors has revealed extensive rewiring of protein networks and changes in the tumor microenvironment. medrxiv.org

| Omics Level | Potential Application in Evaluating this compound |

| Genomics | Identification of genetic mutations (e.g., in DNA repair genes) that confer sensitivity to the compound. |

| Transcriptomics | Analysis of changes in gene expression profiles to understand the cellular response to treatment. |

| Proteomics | Identification of protein expression and post-translational modification changes to map affected signaling pathways. |

| Metabolomics | Profiling of metabolic alterations to uncover novel mechanisms of action and potential metabolic vulnerabilities. |

Rational Design of Highly Potent and Selective Analogues

The this compound scaffold provides a versatile platform for the rational design of new analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies on the broader quinazolinone class have demonstrated that substitutions at the 2, 6, and 8 positions can significantly influence biological activity. nih.gov

Future efforts in medicinal chemistry should focus on:

Target-Specific Design: With PARP-1 identified as a key target, computational modeling and structure-based drug design can be employed to design analogues that optimize interactions with the enzyme's active site. nih.govresearchgate.net

Systematic SAR Studies: A systematic exploration of substitutions at the 2-mercapto position, the N3 position, and other positions on the quinazolinone ring of the 8-methyl scaffold is necessary to build a comprehensive SAR. This will guide the development of analogues with enhanced potency and selectivity for PARP-1 or other novel targets. ijnrd.orgnih.gov

Computational Approaches: In silico methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, can be used to predict the activity of designed analogues and to prioritize compounds for synthesis and biological evaluation. researchgate.net

Exploring Broader Applications in Material Science or Analytical Chemistry

Beyond its therapeutic potential, the chemical properties of this compound suggest its utility in other scientific and technological domains. The general class of 2-mercapto-4(3H)-quinazolinones has been explored for applications in material science and analytical chemistry. chemimpex.com

Future research could explore the following areas for the 8-methyl derivative:

Analytical Chemistry: Quinazolinone derivatives have been developed as fluorescent chemosensors for the detection of various metal ions, including Cu2+, Hg2+, and Fe3+. chi-edu.netccspublishing.org.cnscielo.org.mxrsc.org The specific photophysical properties of this compound and its derivatives should be investigated to assess their potential as selective and sensitive analytical reagents.

Material Science: The aromatic and heterocyclic nature of the quinazolinone core, combined with the reactive mercapto group, makes it an interesting building block for new materials. Potential applications could include the development of corrosion inhibitors, functional polymers, or materials with specific optical and electronic properties. chemimpex.com

Q & A

Q. How can electrochemical methods advance the functionalization of quinazolinone scaffolds?

- Dual oxidative C(sp<sup>3</sup>)–H amination enables regioselective synthesis of imidazo-fused quinazolinones. For example, methylquinazolinone reacted with CuI/TBHP in CH3CN at 70°C to yield iodinated intermediates, facilitating subsequent cyclization . This method avoids stoichiometric oxidants and expands access to novel heterocycles.

Tables

Table 1. Key Pharmacokinetic Parameters of UR-9825 in Preclinical Models

| Species | Half-life (h) | Dose (mg/kg) | Protection Level (%) |

|---|---|---|---|

| Mouse | 1 | 100 | 40 |

| Rat | 6 | 50 | 85 |

| Rabbit | 9 | 50 | 90 |

| Data from |

Table 2. Anti-Inflammatory and Antimicrobial Activity of Selected Derivatives

| Compound | COX-2 IC50 (µM) | S. aureus MIC (µg/mL) | Ulcerogenicity Index |

|---|---|---|---|

| 3e | 0.8 | 16 | 0.2 |

| 3f | 1.0 | 32 | 0.3 |

| Indomethacin | 1.5 | N/A | 1.8 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.